molecular formula C14H15NO3S B2452652 Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate CAS No. 312289-23-9

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B2452652
M. Wt: 277.34
InChI Key: DFRZGBOFFNEAEO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 312289-23-9 . Its molecular weight is 277.34 . The IUPAC name for this compound is ethyl 2-amino-4-(3-methoxyphenyl)-3-thiophenecarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is C14H15NO3S . The InChI code for this compound is 1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 .


Chemical Reactions Analysis

The benzoylation of a similar compound with benzoyl chloride provided the N-benzoyl derivative, while the condensation of the compound with benzaldehyde and acetophenone afforded other compounds .


Physical And Chemical Properties Analysis

The storage temperature for this compound is ambient . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds 2b and 4f exhibited excellent antibacterial activity, while also showing significant antifungal properties. Moreover, compounds 4b and 4f demonstrated profound antioxidant potential (Raghavendra et al., 2016).

Anti-Proliferative Activity and Tumor Cell Selectivity

A class of compounds including 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, exhibited pronounced anti-proliferative activity in the mid-nanomolar range with significant tumor cell selectivity. These compounds inhibited the proliferation of specific tumor cell types like leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells (Thomas et al., 2017).

Synthesis and Cytotoxic Agents

Novel thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents. Among these, certain compounds showed significant activity against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) (Mohareb et al., 2016).

Synthesis and Structure Elucidation

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives were synthesized, characterized, and evaluated for various properties. This includes an azo-Schiff base synthesized for structural studies, highlighting the compound's planar geometric structure and potential application in further chemical research (Menati et al., 2020).

Antimicrobial Evaluation and Docking Studies

The compound and its analogues have been studied for antimicrobial activity and docking studies, providing insights into their potential application in medical and pharmaceutical research (Spoorthy et al., 2021).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It is always recommended to refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZGBOFFNEAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

Citations

For This Compound
1
Citations
H Nara, A Kaieda, K Sato, T Naito… - Journal of Medicinal …, 2017 - ACS Publications
On the basis of a superposition study of X-ray crystal structures of complexes of quinazoline derivative 1 and triazole derivative 2 with matrix metalloproteinase (MMP)-13 catalytic …
Number of citations: 49 pubs.acs.org

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